Dimetazin

Description

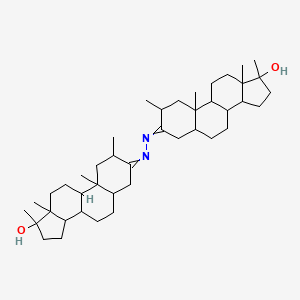

Dimetazin (IUPAC name: 17-beta-hydroxy-2-alpha,17-dimethyl-5-alpha-androstan-3-one Azine), also known as Mebolazine, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Its molecular formula is C₂₁H₃₂N₂O₂, with a molecular weight of 344.5 g/mol (CAS: 3625-07-8) . Structurally, it consists of two coupled molecules of methyldrostanolone, forming an azine derivative, which enhances metabolic stability and reduces androgenicity while retaining anabolic potency . Historically, Dimetazin was developed by Syntex Pharmaceuticals but was never classified as a medicinal product due to regulatory and safety concerns. It is primarily associated with bodybuilding and off-label use for muscle growth due to its high anabolic-to-androgenic ratio .

Properties

Molecular Formula |

C42H68N2O2 |

|---|---|

Molecular Weight |

633 g/mol |

IUPAC Name |

3-[(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3 |

InChI Key |

POPWFGNRCCUJGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |

Synonyms |

17-beta-hydroxy-2-alpha,17-dimethyl-5-alpha-androstan-3-one azine dimetazin dimethazine mebolazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues

Methyldrostanolone

- Structure : Single-molecule precursor of Dimetazin.

- Key Difference : Lacks the azine coupling, resulting in shorter half-life and higher androgenicity.

Oxymetholone

- Structure : 17α-methylated DHT derivative with a hydroxyl group at C15.

- Key Difference : Higher hepatotoxicity and water retention compared to Dimetazin’s azine-modified structure .

Drostanolone Propionate

Pharmacological Profiles

| Compound | Anabolic Activity | Androgenic Activity | Half-Life (hr) | Hepatotoxicity Risk |

|---|---|---|---|---|

| Dimetazin | High | Low | 48–72 | Moderate |

| Methyldrostanolone | Moderate | Moderate | 12–24 | High |

| Oxymetholone | High | Moderate | 8–12 | Severe |

| Drostanolone Propionate | Moderate | Low | 24–36 | Low |

Data Sources : Structural and metabolic data derived from comparative analyses of steroid derivatives .

Mechanistic and Clinical Comparisons

Mechanism of Action

- Dimetazin : Binds to androgen receptors (AR) with high affinity, promoting nitrogen retention and protein synthesis. The azine group reduces 5α-reductase conversion, minimizing DHT-mediated side effects (e.g., prostate hypertrophy) .

- Oxymetholone : Activates AR and glucocorticoid receptors, leading to mixed anabolic/catabolic effects. Its 17α-methyl group increases liver strain .

Adverse Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.